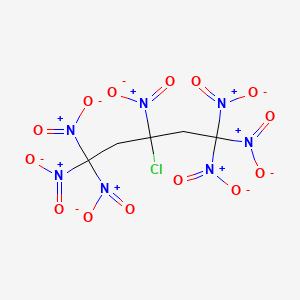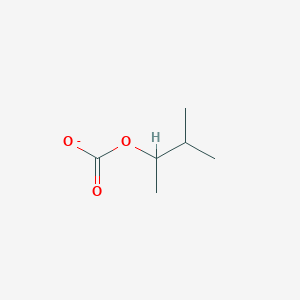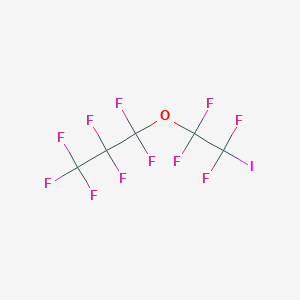![molecular formula C10H7NO4 B14421475 [(4-Nitrophenyl)methylidene]propanedial CAS No. 82700-48-9](/img/structure/B14421475.png)
[(4-Nitrophenyl)methylidene]propanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Nitrophenyl)methylidene]propanedial is an organic compound with the molecular formula C10H7NO4 It is characterized by the presence of a nitrophenyl group attached to a propanedial moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitrophenyl)methylidene]propanedial typically involves the condensation of 4-nitrobenzaldehyde with malononitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like sodium ethoxide is used to facilitate the condensation reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Nitrophenyl)methylidene]propanedial undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions in a polar solvent.
Major Products Formed
Oxidation: 4-nitrobenzoic acid.
Reduction: 4-aminobenzylidenepropanedial.
Substitution: Various substituted benzylidenepropanedials depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(4-Nitrophenyl)methylidene]propanedial has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of [(4-Nitrophenyl)methylidene]propanedial involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde groups can form Schiff bases with amines, which are important in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
[(4-Nitrophenyl)methylidene]propanedial can be compared with other similar compounds such as:
[(4-Nitrophenyl)methylidene]malononitrile: Similar structure but with nitrile groups instead of aldehyde groups.
[(4-Nitrophenyl)methylidene]acetone: Similar structure but with a ketone group instead of aldehyde groups.
Eigenschaften
| 82700-48-9 | |
Molekularformel |
C10H7NO4 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-[(4-nitrophenyl)methylidene]propanedial |
InChI |
InChI=1S/C10H7NO4/c12-6-9(7-13)5-8-1-3-10(4-2-8)11(14)15/h1-7H |
InChI-Schlüssel |
QNAJZYBJBILVDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C=O)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)

![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)

